molecular formula C12H19ClN2O2 B5142503 (2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine

(2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine

Cat. No. B5142503
M. Wt: 258.74 g/mol
InChI Key: FQLITJGMIMLQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine, commonly referred to as TAE684, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. TAE684 is a kinase inhibitor that specifically targets anaplastic lymphoma kinase (ALK) and has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

TAE684 specifically targets the (2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine kinase, which is a tyrosine kinase receptor that plays a crucial role in cell growth and proliferation. (2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine is frequently overexpressed or mutated in various types of cancer, leading to the dysregulation of downstream signaling pathways and the promotion of cancer cell growth. TAE684 inhibits the activity of (2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine, leading to the inhibition of downstream signaling pathways and the suppression of cancer cell growth.
Biochemical and Physiological Effects:
TAE684 has been shown to have significant biochemical and physiological effects on cancer cells. In preclinical studies, TAE684 has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce tumor size in animal models of cancer. TAE684 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using TAE684 in lab experiments include its specificity for (2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine, its ability to inhibit downstream signaling pathways, and its low toxicity in normal cells. However, TAE684 has limitations, including its complex synthesis process and the potential for off-target effects.

Future Directions

There are several future directions for the use of TAE684 in scientific research. One potential application is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential application is the use of TAE684 in personalized medicine, where patients with specific genetic mutations could benefit from targeted therapies. Additionally, further research is needed to understand the long-term effects of TAE684 and its potential for resistance in cancer cells.

Synthesis Methods

The synthesis of TAE684 involves several steps, including the reaction of 4-chlorophenol with 2-bromoethylamine to form 2-(4-chlorophenoxy)ethylamine. This intermediate is then reacted with 2-(2-bromoethoxy)ethylamine to form TAE684. The synthesis of TAE684 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

TAE684 has been extensively studied in preclinical models for the treatment of various types of cancer, including non-small cell lung cancer, neuroblastoma, and anaplastic large cell lymphoma. TAE684 has been shown to inhibit the growth and proliferation of cancer cells by targeting the (2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine signaling pathway, which is frequently dysregulated in cancer.

properties

IUPAC Name

N'-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c13-11-1-3-12(4-2-11)17-10-9-16-8-7-15-6-5-14/h1-4,15H,5-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLITJGMIMLQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOCCNCCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine

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